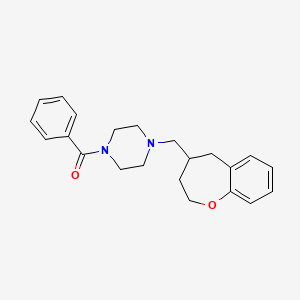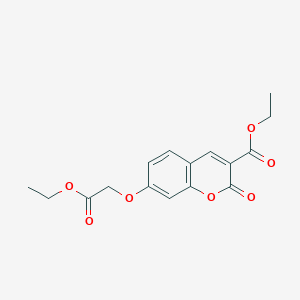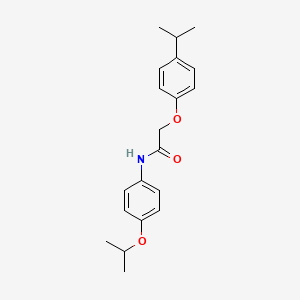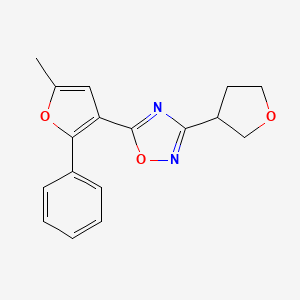
1-benzoyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that exhibit significant biological and pharmacological activities. Such compounds are synthesized for their potential in various applications, including medicinal chemistry, where their interactions with biological targets can lead to the development of new therapeutic agents.
Synthesis Analysis
Synthesis methods for compounds similar to "1-benzoyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperazine" involve multi-step reactions that typically start with the formation of a piperazine backbone, followed by the introduction of benzoyl and tetrahydro-1-benzoxepin groups through nucleophilic substitution, amidation, and ring-closing reactions (Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds akin to the one in focus is characterized using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. These structures often exhibit features such as chair conformations in piperazine rings and distorted tetrahedral geometries around sulfur atoms, indicative of their complex molecular architecture (Ananda Kumar et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include interactions with nucleophiles and electrophiles, highlighting their reactivity towards the formation of new bonds. These reactions are foundational in modifying the compound's structure to alter its chemical properties for desired activities (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments. These characteristics are determined through analytical techniques and have significant implications for the compound's stability, formulation, and application in drug development (Clark et al., 1983).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are central to the compound's utility in pharmacological applications. Studies on similar compounds have shown interactions with various receptors and enzymes, indicating their potential as therapeutic agents. The design and synthesis of these compounds are guided by structure-activity relationship (SAR) studies to optimize their efficacy and selectivity (Le Bihan et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-22(19-6-2-1-3-7-19)24-13-11-23(12-14-24)17-18-10-15-26-21-9-5-4-8-20(21)16-18/h1-9,18H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKFQONPMNYEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CN3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5628752.png)
![3-(2-furyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5628762.png)

![(3aR*,6aR*)-2-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5628774.png)




![N-cyclopropyl-2-(2-isopropyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)isonicotinamide](/img/structure/B5628830.png)
![2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5628842.png)
![(1R*,5R*)-6-(2-ethylisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5628850.png)
![6-fluoro-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)quinolin-2(1H)-one](/img/structure/B5628851.png)
![3-(5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5628858.png)
